1-Isopropyl-4-((piperidin-4-yloxy)methyl)pyrrolidin-2-one
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Overview
Description
1-Isopropyl-4-((piperidin-4-yloxy)methyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrrolidin-2-one core with an isopropyl group and a piperidin-4-yloxy methyl substituent, making it a unique structure with potential biological and chemical applications .
Preparation Methods
The synthesis of 1-Isopropyl-4-((piperidin-4-yloxy)methyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of N-substituted piperidines with appropriate reagents to form the pyrrolidin-2-one core. The process typically includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-Isopropyl-4-((piperidin-4-yloxy)methyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, often using reagents like halogens or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Isopropyl-4-((piperidin-4-yloxy)methyl)pyrrolidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Isopropyl-4-((piperidin-4-yloxy)methyl)pyrrolidin-2-one involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Isopropyl-4-((piperidin-4-yloxy)methyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A simpler analog without the isopropyl and piperidin-4-yloxy methyl substituents.
Piperidin-4-yloxy methyl derivatives: Compounds with similar substituents but different core structures.
N-substituted piperidines: Compounds with variations in the substituents on the piperidine ring. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H24N2O2 |
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Molecular Weight |
240.34 g/mol |
IUPAC Name |
4-(piperidin-4-yloxymethyl)-1-propan-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C13H24N2O2/c1-10(2)15-8-11(7-13(15)16)9-17-12-3-5-14-6-4-12/h10-12,14H,3-9H2,1-2H3 |
InChI Key |
FFWXJVIHWLASDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(CC1=O)COC2CCNCC2 |
Origin of Product |
United States |
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